Nicocortonide

Description

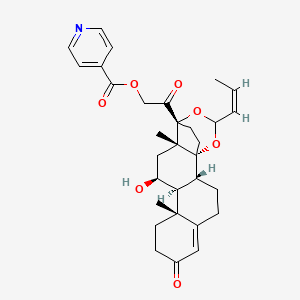

Structure

3D Structure

Properties

CAS No. |

65415-41-0 |

|---|---|

Molecular Formula |

C31H37NO7 |

Molecular Weight |

535.6 g/mol |

IUPAC Name |

[2-[(1R,2R,10R,11S,12S,14S,15R)-12-hydroxy-10,14-dimethyl-7-oxo-17-[(Z)-prop-1-enyl]-16,18-dioxapentacyclo[13.3.2.01,14.02,11.05,10]icos-5-en-15-yl]-2-oxoethyl] pyridine-4-carboxylate |

InChI |

InChI=1S/C31H37NO7/c1-4-5-25-38-30-12-13-31(39-25,24(35)18-37-27(36)19-9-14-32-15-10-19)29(30,3)17-23(34)26-22(30)7-6-20-16-21(33)8-11-28(20,26)2/h4-5,9-10,14-16,22-23,25-26,34H,6-8,11-13,17-18H2,1-3H3/b5-4-/t22-,23+,25?,26-,28+,29+,30-,31+/m1/s1 |

InChI Key |

LZHLAFIPUJPCBN-ZTOAAZPKSA-N |

SMILES |

CC=CC1OC23CCC(C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C)(O1)C(=O)COC(=O)C6=CC=NC=C6 |

Isomeric SMILES |

C/C=C\C1O[C@@]23CC[C@]([C@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)O)C)(O1)C(=O)COC(=O)C6=CC=NC=C6 |

Canonical SMILES |

CC=CC1OC23CCC(C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C)(O1)C(=O)COC(=O)C6=CC=NC=C6 |

Other CAS No. |

65415-41-0 |

Synonyms |

14 alpha, 17 alpha-(2-butenylidenedioxy)-11 beta-hydroxy-3,20-dioxopregn-4-en-21-yl-isonicotinate nicocortonide |

Origin of Product |

United States |

Classification Within Steroidal Compound Families

Nicocortonide is classified as a synthetic corticosteroid, a class of steroid hormones produced in the adrenal cortex or synthetically manufactured. wikipedia.orgdbpedia.org Within this broad category, it is further specified as a glucocorticoid. wikipedia.org This classification is based on its chemical structure and its expected biological activity, which is primarily mediated through the glucocorticoid receptor. wikipedia.orgwikipedia.orgalamy.com The World Health Organization's International Nonproprietary Names (INN) program includes this compound under the "-cort-" stem, which designates corticosteroids, excluding prednisolone (B192156) derivatives. who.int Its systematic chemical name is 11β,14α,17α,21-Tetrahydroxypregn-4-ene-3,20-dione cyclic 14,17-acetal with crotonaldehyde (B89634), 21-isonicotinate. wikipedia.org

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C31H37NO7 | wikipedia.orgebi.ac.uk |

| Molar Mass | 535.637 g·mol−1 | wikipedia.org |

| CAS Number | 65415-41-0 | wikipedia.org |

Overview of Glucocorticoid and Mineralocorticoid Receptor Ligands in Biological Systems

Glucocorticoids and mineralocorticoids exert their effects by binding to specific intracellular receptors: the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR). wikipedia.org These receptors are part of the nuclear receptor superfamily of transcription factors. dbpedia.org When a ligand, such as a corticosteroid, binds to its receptor in the cell's cytosol, the receptor-ligand complex translocates to the nucleus. youtube.com Inside the nucleus, the complex binds to specific DNA sequences known as hormone response elements, leading to the up-regulation (transactivation) or down-regulation (transrepression) of target gene expression. youtube.com This modulation of gene transcription is the primary mechanism by which these hormones and their synthetic analogs regulate a wide array of physiological processes, including development, metabolism, and the immune response.

The MR has a similarly high affinity for both aldosterone (B195564) (a mineralocorticoid) and cortisol (a glucocorticoid). wikipedia.org However, in tissues that are primary targets for mineralocorticoids, such as the kidneys, an enzyme called 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2) is co-localized with the MR. wikipedia.org This enzyme converts active cortisol into inactive cortisone, effectively "protecting" the MR from being occupied by glucocorticoids and allowing it to respond to aldosterone. wikipedia.org Glucocorticoids like Nicocortonide are designed to primarily interact with the GR, mediating anti-inflammatory and immunosuppressive effects. wikipedia.orgontosight.ai

In-vitro studies have been conducted to determine the biological activity of this compound. One such study compared its effects with other corticosteroids on the synthesis of hyaluronic acid, sulphated glycosaminoglycans, and collagen in cultured human skin fibroblasts. The results indicated that this compound possesses significant inhibitory potency.

Table 2: Comparative Inhibitory Effects of Corticosteroids on Extracellular Matrix Synthesis In Vitro

| Compound | Relative Inhibitory Potency |

|---|---|

| Hydrocortisone (B1673445) | < |

| Hydrocortisone 17-butyrate | < |

| Betamethasone (B1666872) 17-valerate | = |

| This compound acetate (B1210297) | = |

| This compound | = |

Source: Based on findings from Saarni et al. (1980). oup.comoup.com The study established an order of potency, with hydrocortisone being the least potent and the other three compounds (betamethasone 17-valerate, this compound acetate, and this compound) showing comparable, higher potency.

At a concentration of 10⁻⁹ M, this compound inhibited the synthesis of hyaluronic acid. ncats.ioncats.io Inhibition of collagen synthesis was observed at a higher concentration of 1 x 10⁻⁴ M. oup.comncats.io The synthesis of sulphated glycosaminoglycans was inhibited by 30-35% at a concentration of 1 x 10⁻⁵ M. oup.comncats.io

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 11β-hydroxysteroid dehydrogenase 2 |

| Aldosterone |

| Betamethasone 17-valerate |

| Collagen |

| Cortisol |

| Cortisone |

| Hyaluronic acid |

| Hydrocortisone |

| Hydrocortisone 17-butyrate |

| This compound |

| This compound acetate |

Chemical Synthesis and Derivatization Strategies for Nicocortonide and Analogues

Synthetic Pathways Towards the Nicocortonide Scaffold

The synthesis of the this compound scaffold, specifically the ester linkage between the C21-hydroxyl group of a corticosteroid like hydrocortisone (B1673445) and the carboxylic acid of nicotinic acid, can be achieved through several standard esterification protocols. The primary challenge lies in achieving regioselectivity for the C21-hydroxyl group, which is a primary alcohol and generally more reactive than the tertiary C17-hydroxyl group.

Common synthetic approaches include:

Acylation with an Activated Nicotinic Acid Derivative : The most direct method involves reacting the corticosteroid with an activated form of nicotinic acid, such as nicotinoyl chloride. google.com This reaction is typically performed in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct. researchgate.net The use of nicotinoyl chloride hydrochloride is also common. google.com The reaction solvent is usually an inert aprotic solvent like dichloromethane (B109758) or chloroform. patsnap.com

Coupling Agent-Mediated Esterification : An alternative pathway uses nicotinic acid directly, facilitated by a coupling agent such as a carbodiimide. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, allowing it to be attacked by the C21-hydroxyl group of the corticosteroid. nih.gov This method is often performed in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Anhydride (B1165640) Method : Esterification can also be accomplished using nicotinic acid anhydride. google.com This method may require heating the steroid and the anhydride together, sometimes in an inert solvent. google.com

The general reaction scheme for the synthesis via the acid chloride route is presented below:

Figure 1: Hypothetical Synthesis of this compound (Hydrocortisone 21-nicotinate)

(Where "Py" represents the pyridine ring and "Steroid" represents the hydrocortisone backbone)

The choice of method depends on factors like starting material availability, desired purity, and reaction scale. Purification is typically achieved through recrystallization or column chromatography to separate the desired C21-ester from unreacted starting materials and potential side products, such as the C17,C21-diester. google.com

Approaches to Structural Modification for Research Purposes

The rational design of this compound derivatives focuses on modifying its structure to fine-tune its chemical and biological properties. A key aspect is altering the reactivity of the C21-ester bond, which controls the rate of release of the parent corticosteroid and nicotinic acid. researchgate.netresearchgate.net

Modulation of Ester Lability : The electronic properties of the nicotinoyl moiety can be systematically altered to control the ester's susceptibility to hydrolysis. Introducing electron-withdrawing groups (e.g., a chlorine or nitro group) onto the pyridine ring would make the ester carbonyl carbon more electrophilic and thus more prone to cleavage by esterase enzymes. clockss.org Conversely, adding electron-donating groups (e.g., an amino or methoxy (B1213986) group) would decrease the ester's lability, potentially leading to a longer duration of action. belnauka.by

Modification of the Steroid Scaffold : Standard modifications to the corticosteroid nucleus that are known to enhance anti-inflammatory potency or alter receptor selectivity could be combined with the nicotinoyl ester. researchgate.net For instance, 9α-fluorination is known to increase glucocorticoid activity. researchgate.net The interplay between these steroid modifications and the nicotinoyl promoiety would be a key area of investigation to understand the structure-activity relationship (SAR). acs.orgconicet.gov.ar

The table below illustrates hypothetical derivatives and their predicted effect on reactivity.

| Derivative Name (Hypothetical) | Modification | Predicted Effect on Ester Bond Lability | Research Rationale |

| Chloro-Nicocortonide | 2-chloro group on nicotinoyl ring | Increased | Enhance prodrug activation rate. belnauka.by |

| Amino-Nicocortonide | 2-amino group on nicotinoyl ring | Decreased | Prolong the release of the active compounds. belnauka.by |

| Fluoro-Nicocortonide | 9α-fluoro group on steroid core | No direct effect on ester bond | Increase intrinsic glucocorticoid potency. researchgate.net |

| Methyl-Nicocortonide | 16α-methyl group on steroid core | No direct effect on ester bond | Reduce mineralocorticoid side effects. researchgate.net |

This compound itself is a prodrug, designed for in-vivo conversion to its active components. researchgate.net Further chemical modifications can create more sophisticated conjugates to achieve specific therapeutic goals. mdpi.com

Double Prodrugs : A "pro-prodrug" strategy could be employed where the this compound molecule is further derivatized to enhance properties like solubility or site-specific delivery. nih.gov For example, another chemical linker could be attached that is cleaved by a different, tissue-specific enzyme, adding another layer of targeting. google.com

Polymer Conjugation : Covalent attachment of this compound to a water-soluble polymer, such as polyethylene (B3416737) glycol (PEG), is a common strategy to improve pharmacokinetic properties. nih.govgoogle.com PEGylation can increase the half-life of a drug in circulation, reduce immunogenicity, and improve solubility. mdpi.com The conjugate would act as a circulating reservoir, slowly releasing this compound or its active components.

Targeted Delivery Conjugates : For applications in targeted therapy, this compound could be conjugated to a targeting moiety. This could be a peptide, antibody, or small molecule that binds to a receptor overexpressed on target cells (e.g., in inflamed tissues or tumors). wipo.intgoogle.com This approach aims to concentrate the drug at the site of action, thereby increasing efficacy and reducing systemic side effects. nih.gov

The following table outlines some hypothetical conjugate strategies.

| Conjugate Type | Attached Moiety | Linker Type | Research Goal |

| PEG-Nicocortonide | Polyethylene Glycol (PEG) | Ester or Amide | Extend plasma half-life, improve solubility. mdpi.com |

| Peptide-Nicocortonide | RGD Peptide | Cleavable Disulfide | Target integrin-expressing cells in inflamed tissue. wipo.int |

| Lipid-Nicocortonide | Fatty Acid (e.g., Palmitic Acid) | Ester | Enhance formulation in lipid nanoparticles for delivery. google.commdpi.com |

| Pro-Nicocortonide | Phosphate Group | Phosphoester | Improve aqueous solubility for formulation. researchgate.net |

Pharmacological Mechanisms of Action of Nicocortonide at the Molecular and Cellular Level

Glucocorticoid Receptor Binding and Transduction Pathways

The principal mechanism of action for Nicocortonide, like other corticosteroids, involves its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that is expressed in almost every cell in the body. This interaction initiates a series of molecular events that ultimately alter the transcription of target genes.

Ligand-Receptor Complex Formation and Conformational Changes

In its inactive state, the glucocorticoid receptor resides in the cytoplasm as part of a large multiprotein complex, which includes heat shock proteins (Hsp) such as Hsp90 and Hsp70. When this compound, a lipophilic molecule, diffuses across the cell membrane, it binds to the ligand-binding domain (LBD) of the GR. This binding event induces a significant conformational change in the receptor protein. This change leads to the dissociation of the associated heat shock proteins and other chaperones, exposing the nuclear localization signals of the GR. The now-activated this compound-GR complex then translocates from the cytoplasm into the nucleus.

Transcriptional Regulation via Transactivation and Transrepression

Once in the nucleus, the this compound-GR complex can modulate gene expression through two primary mechanisms: transactivation and transrepression.

Transactivation: In this process, the this compound-GR complex typically forms a homodimer (a complex of two identical receptor units) and binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, which in turn facilitate the assembly of the basal transcription machinery, leading to an increase in the transcription of the target gene. nih.gov This mechanism is responsible for the expression of various anti-inflammatory proteins.

Transrepression: This mechanism generally involves the this compound-GR complex acting as a monomer. Instead of directly binding to DNA, it interacts with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of pro-inflammatory gene expression. nih.gov By binding to these factors, the GR complex prevents them from binding to their respective DNA response elements, thereby repressing the transcription of inflammatory genes. This is a major pathway through which corticosteroids exert their anti-inflammatory effects. nih.gov

Modulation of Gene Expression Profiles Associated with Cellular Responses

The dual actions of transactivation and transrepression result in a broad modulation of gene expression profiles within the cell. This compound, through its activation of the GR, can upregulate the expression of genes with anti-inflammatory properties while simultaneously downregulating genes that promote inflammation. The specific set of genes affected can vary depending on the cell type and the physiological context. This altered gene expression landscape is the molecular basis for the diverse cellular responses elicited by corticosteroids, including the inhibition of leukocyte infiltration at inflammatory sites and the suppression of humoral immune responses. iiab.me

Table 1: Overview of Glucocorticoid Receptor-Mediated Gene Regulation by Corticosteroids like this compound

| Mechanism | Receptor State | DNA Binding | Key Interacting Factors | Primary Outcome on Gene Expression |

| Transactivation | Homodimer | Direct (to GREs) | Coactivators | Upregulation of anti-inflammatory genes |

| Transrepression | Monomer | Indirect | NF-κB, AP-1 | Repression of pro-inflammatory genes |

Mechanisms of Glucocorticoid Resistance in Cellular Models

Mutations in the Glucocorticoid Receptor: Alterations in the GR gene can lead to a receptor with reduced affinity for the corticosteroid, impaired nuclear translocation, or a diminished ability to bind to DNA or other transcription factors.

Altered Expression of GR Isoforms: The GR gene can be expressed in different forms (isoforms), some of which may have dominant-negative effects on the primary receptor's function.

Changes in Co-regulator Proteins: The balance and availability of coactivator and corepressor proteins can influence the transcriptional activity of the GR.

Post-translational Modifications: Modifications to the GR protein itself, such as phosphorylation, can alter its activity and responsiveness to ligands.

Mineralocorticoid Receptor Interactions and Downstream Effects

In addition to the glucocorticoid receptor, corticosteroids can also interact with the mineralocorticoid receptor (MR), another member of the nuclear receptor superfamily. The MR and GR share a high degree of structural similarity, particularly in their DNA-binding domains, which allows them to recognize similar hormone response elements on DNA. plos.org

The MR is predominantly expressed in tissues involved in electrolyte and water balance, such as the kidneys, but is also found in other tissues like the heart and brain. plos.org While the physiological effects of MR activation are typically associated with mineralocorticoids like aldosterone (B195564), glucocorticoids such as cortisol (and presumably synthetic corticosteroids like this compound) can also bind to and activate the MR. plos.org The specific downstream effects of this compound's interaction with the MR would depend on the target tissue and the relative expression levels of GR and MR.

Direct and Indirect Cellular Interaction Profiles

The cellular effects of this compound are a composite of its direct and indirect interactions within the cell.

Direct Cellular Interactions: These are primarily the direct consequences of GR and MR activation, as described above. They involve the binding of the this compound-receptor complex to DNA to directly regulate the transcription of specific genes. An example is the direct upregulation of anti-inflammatory proteins.

Indirect Cellular Interactions: These effects are mediated by the protein-protein interactions of the activated receptor. The transrepression of NF-κB and AP-1 is a key example of an indirect cellular interaction, where the this compound-GR complex modulates the activity of other signaling pathways without directly binding to the target gene's DNA. These indirect actions are crucial for the broad anti-inflammatory and immunosuppressive effects of corticosteroids. iiab.me

Influence on Cytokine Production in Immunological Models

Specific studies detailing the direct influence of this compound on the production of individual cytokines in immunological models are not extensively available in the current body of scientific literature. However, as this compound is classified as a glucocorticoid, its mechanism is presumed to follow the established pathways for this class of drugs. researchgate.netwho.int

Glucocorticoids are known to be potent inhibitors of cytokine expression and action. nih.gov Their primary anti-inflammatory effect is mediated through the binding to cytoplasmic glucocorticoid receptors. Upon binding, the activated receptor complex translocates to the nucleus, where it modulates gene expression through several mechanisms. youtube.com These include:

Transrepression : The glucocorticoid receptor complex can bind to and inactivate key pro-inflammatory transcription factors, such as NF-κB (nuclear factor-kappa B) and AP-1 (activator protein-1). This inactivation prevents the transcription of genes that code for a wide array of inflammatory cytokines. nih.gov

Transactivation : The complex can also bind to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased expression of anti-inflammatory proteins. One such protein is IκB (inhibitor of kappa B), which sequesters NF-κB in the cytoplasm, further preventing the expression of inflammatory cytokines. nih.gov

mRNA Destabilization : Glucocorticoids can reduce the stability of the messenger RNA (mRNA) of many cytokines, leading to a shorter half-life and reduced protein synthesis. nih.gov

In studies using human blood mononuclear cells, glucocorticoids have been shown to potently decrease the production of numerous "initial phase" and "immunomodulatory" cytokines, including IL-1β, TNF-α, IL-2, IL-4, IL-5, IL-6, and IFN-γ. nih.gov This broad suppression of cytokine production is a cornerstone of their anti-inflammatory and immunomodulatory effects. who.intnih.gov

Regulation of Extracellular Matrix Component Synthesis

This compound directly influences the synthesis of key components of the extracellular matrix, which provides structural and biochemical support to surrounding cells. Research has focused on its effects in cultured human skin fibroblasts.

This compound has been shown to inhibit the synthesis of hyaluronic acid. In studies on cultured skin fibroblasts, the concentrations of corticosteroids required to inhibit hyaluronic acid synthesis were noted to be very low compared to those needed to affect other matrix components. youtube.com At a concentration of 10⁻⁹ M, this compound inhibited the synthesis of hyaluronic acid by 23%. who.int This inhibitory effect places this compound among the more potent corticosteroids in its class, comparable to betamethasone (B1666872) 17-valerate. youtube.com

Table 1: Effect of this compound on Hyaluronic Acid Synthesis

| Compound | Concentration (M) | Inhibition of Hyaluronic Acid Synthesis (%) |

|---|

Data derived from in vitro studies on cultured skin fibroblasts.

This compound also demonstrates a significant inhibitory effect on the synthesis of sulfated glycosaminoglycans and collagen, though typically at higher concentrations than required for hyaluronic acid inhibition. youtube.com

In studies using human skin fibroblast cultures, this compound was a potent inhibitor of both sulfated glycosaminoglycan and collagen synthesis. youtube.com An inhibition of collagen synthesis was observed with this compound at the highest studied concentration of 1 x 10⁻⁴ M. patsnap.com When compared with other anti-inflammatory steroids, this compound was ranked as a more potent inhibitor than hydrocortisone (B1673445) and hydrocortisone 17-butyrate. youtube.compatsnap.com Its potency in inhibiting these parameters was comparable to that of betamethasone 17-valerate and this compound acetate (B1210297). youtube.compatsnap.com

Table 2: Relative Inhibitory Potency of this compound on Extracellular Matrix Components

| Parameter | Inhibitory Effect of this compound |

|---|---|

| Sulfated Glycosaminoglycan Synthesis | Potent Inhibitor |

Data based on in vitro studies using cultured skin fibroblasts. youtube.compatsnap.com

Preclinical Investigations and Mechanistic Elucidation of Nicocortonide Activity

In Vitro Cellular and Biochemical Assay Systems

Receptor Binding and Activation Assays for Receptor Selectivity

The selectivity of a corticosteroid for the glucocorticoid receptor over other steroid receptors, such as the mineralocorticoid receptor (MR), is a critical determinant of its therapeutic profile. nih.govnih.govwikipedia.org High affinity for the GR coupled with low affinity for the MR is a desirable characteristic for minimizing potential side effects. frontiersin.orgwjgnet.com The binding affinity of a ligand for its receptor is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. researchgate.netresearchgate.netthecarlatreport.com These assays measure the concentration of the test compound (e.g., Nicocortonide) required to displace a radiolabeled ligand from the receptor. researchgate.net Functional assays, such as reporter gene assays, are then used to determine whether the compound acts as an agonist (activator) or antagonist of the receptor and to quantify its potency (EC50) and efficacy. frontiersin.orgplos.org

While the general principles of these assays are well-established for corticosteroids, specific Ki or EC50 values for this compound's interaction with the glucocorticoid and mineralocorticoid receptors are not present in the reviewed literature. One study noted that in a comparison of steroids, this compound was among the more potent inhibitors of hyaluronic acid synthesis, suggesting significant biological activity. researchgate.net However, this does not provide direct data on receptor binding.

Gene Reporter and Expression Profiling Studies in Cell Lines

Specific gene reporter and expression profiling studies for this compound are not detailed in the available public literature. Gene reporter assays are instrumental in studying the regulation of gene expression. lexogen.com They typically involve linking a specific gene promoter, such as one containing glucocorticoid response elements (GREs), to a reporter gene (e.g., luciferase or beta-galactosidase). researchgate.net When a corticosteroid like this compound activates the glucocorticoid receptor, the GR-ligand complex binds to the GRE and drives the expression of the reporter gene, providing a quantitative measure of the steroid's transcriptional activity. nih.gov

Gene expression profiling, often conducted using techniques like DNA microarrays or RNA-sequencing, provides a broader view of how a compound alters the expression of thousands of genes simultaneously. frontiersin.orgcd-genomics.com For glucocorticoids, this analysis can reveal the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes, such as those encoding cytokines, chemokines, and adhesion molecules. researchgate.netnih.govfrontiersin.org This transrepression of pro-inflammatory transcription factors like NF-κB and AP-1 is a key mechanism of their anti-inflammatory action. frontiersin.orgnih.govnih.gov While the general effects of glucocorticoids on gene expression are well-documented, specific data sets or heat maps illustrating the genomic signature of cells treated with this compound are not available.

Cell Culture Models for Studying Inflammatory Pathway Modulation

While patents mention this compound in the context of treating immunoinflammatory disorders, specific data from cell culture models demonstrating its modulation of inflammatory pathways are not publicly available. googleapis.comgoogleapis.com Cell culture models are essential tools for dissecting the molecular mechanisms of anti-inflammatory drugs. These models often use immune cells (e.g., macrophages, lymphocytes) or other relevant cell types (e.g., synovial fibroblasts, epithelial cells) stimulated with pro-inflammatory agents like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α). nih.govnih.gov

The primary inflammatory pathway inhibited by corticosteroids is the NF-κB pathway. nih.govmdpi.comnih.gov In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB. nih.gov Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of numerous inflammatory genes. mdpi.comnih.gov Glucocorticoids can interfere with this pathway by inducing the synthesis of IκBα, which traps NF-κB in the cytoplasm. nih.gov Assays to study this include measuring the inhibition of pro-inflammatory cytokine production (e.g., IL-1β, IL-6, TNF-α) via ELISA, or visualizing the nuclear translocation of NF-κB using immunofluorescence. nih.govnih.govresearchgate.netnih.gov Although these are standard methods to evaluate corticosteroids, results from such studies specifically using this compound were not found.

Biochemical Assays for Enzyme Inhibition or Activation

There is no specific information available in the public domain regarding the effect of this compound on the activity of particular enzymes through direct biochemical assays. Enzyme modulators can enhance or inhibit the catalytic activity of enzymes. patsnap.com Biochemical assays are crucial for determining if a compound directly interacts with and alters the function of a specific enzyme. mdpi.comijpsonline.com These assays typically involve incubating the purified enzyme with its substrate and varying concentrations of the test compound to determine parameters like the IC50, which is the concentration of the inhibitor that reduces enzyme activity by 50%. ru.nl

While corticosteroids are not primarily known for direct enzyme inhibition as their main anti-inflammatory mechanism, they can indirectly influence enzymatic pathways. For example, by regulating gene expression, they can alter the synthesis of enzymes involved in inflammation, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). A study did mention that this compound inhibited the synthesis of hyaluronic acid, which is produced by hyaluronan synthases, but it is likely this is an indirect effect mediated by receptor-regulated gene expression rather than direct enzyme inhibition. researchgate.net

Non-Human In Vivo Models for Pharmacological Characterization

Assessment of Biological Activity in Rodent Models

Specific studies detailing the pharmacological characterization of this compound in rodent models are not available in the reviewed literature. Rodent models are fundamental in preclinical research to assess the in vivo efficacy of new chemical entities. For anti-inflammatory drug development, common models include carrageenan-induced paw edema in rats or mice, and adjuvant-induced arthritis in rats. publichealthtoxicology.commdpi.comumpr.ac.id In the carrageenan-induced paw edema model, an inflammatory agent is injected into the paw, and the anti-inflammatory effect of a test compound is measured by the reduction in paw swelling over time. publichealthtoxicology.comumpr.ac.id The adjuvant-induced arthritis model provides a more chronic assessment of anti-inflammatory and disease-modifying effects.

These models allow for the evaluation of a compound's ability to reduce inflammation, pain, and tissue damage in a living organism. mdpi.comnih.gov While this compound is listed in patents for treating immunoinflammatory disorders, suggesting potential efficacy in such models, no published data from these or other relevant rodent models could be located. googleapis.comjustia.comgoogle.com

Studies on Immunomodulatory Effects in Animal Systems

Specific studies detailing the immunomodulatory effects of this compound in animal systems are not available in the public scientific literature. General information on corticosteroids suggests they possess immunosuppressive effects mediated by suppressing T-lymphocytes and inhibiting DNA synthesis, but dedicated in-vivo research on this compound's specific impact on animal immune systems, including cytokine profiles or lymphocyte activity, could not be retrieved.

Exploration of Endocrine System Modulation in Preclinical Organismal Models

There is no available data from preclinical organismal models exploring the specific modulatory effects of this compound on the endocrine system. Research into corticosteroid-class effects indicates potential for hyperglycemia and impacts on the hypothalamic-pituitary-adrenal (HPA) axis, but studies quantifying these effects for this compound specifically in animal models are absent from the public record.

The most specific available research is an in vitro study that, while not an animal model, provides data on the compound's biochemical activity related to inflammation.

In Vitro Assessment of Anti-Inflammatory Activity

An in vitro study was conducted to assess the effect of five different anti-inflammatory corticosteroids on the synthesis of collagen, hyaluronic acid, and sulphated glycosaminoglycans by cultured skin fibroblasts. nih.gov The research aimed to determine the inhibitory potency of these steroids on the production of these key components of the extracellular matrix.

Detailed Research Findings: The study found that this compound and this compound acetate (B1210297) were among the most potent inhibitors of the synthesis of all measured parameters. nih.gov Their inhibitory activity was comparable to that of Betamethasone (B1666872) 17-valerate and significantly greater than that of hydrocortisone (B1673445) and its 17-butyrate ester. nih.gov

A key finding was that the concentrations of corticosteroids needed to inhibit the synthesis of hyaluronic acid were considerably lower than the concentrations required to inhibit the production of sulphated glycosaminoglycans and collagen. nih.gov This suggests a higher sensitivity of the hyaluronic acid synthesis pathway to the inhibitory action of these steroids.

The relative inhibitory potency of the tested compounds is summarized in the table below.

Table 1: Comparative Inhibitory Potency of Corticosteroids on Fibroblast Synthesis

| Compound | Relative Inhibitory Potency |

|---|---|

| Hydrocortisone | Low |

| Hydrocortisone 17-butyrate | Moderate |

| Betamethasone 17-valerate | High |

| This compound acetate | High |

| This compound | High |

Data derived from an in-vitro study on cultured skin fibroblasts. The table indicates the relative potency in inhibiting collagen, hyaluronic acid, and sulphated glycosaminoglycan synthesis. nih.gov

Emerging Research Frontiers and Future Perspectives for Nicocortonide Studies

Development of Novel Receptor Modulators Based on the Nicocortonide Scaffold

The development of Selective Glucocorticoid Receptor Modulators (SEGRMs) represents a significant frontier in steroid research, aiming to dissociate the desirable anti-inflammatory and immunosuppressive effects of glucocorticoids from their adverse metabolic effects. nih.govwikipedia.org This is often pursued by designing compounds that selectively favor transrepression (the mechanism behind anti-inflammatory effects) over transactivation (which is linked to many side effects). nih.govacs.org

The this compound structure could serve as a unique starting point for creating such selective modulators. Research in this area would involve the synthesis of a library of this compound derivatives with systematic modifications to its core structure. For instance, alterations to the C-21 isonicotinate (B8489971) group or the cyclic 14,17-acetal with crotonaldehyde (B89634) could modulate the compound's interaction with the glucocorticoid receptor (GR). Current time information in Bangalore, IN. The goal would be to identify derivatives that exhibit a preferential activation of the transrepression pathway. This approach has been successful with other steroidal and non-steroidal scaffolds, leading to the discovery of compounds with improved side-effect profiles in preclinical models. nih.govacs.orgnih.gov

| Derivative Series | Target Modification | Intended Outcome | Screening Assays |

| NC-A Series | Modification of the C-21 isonicotinate ester | Alter receptor binding affinity and selectivity | Reporter gene assays for transactivation and transrepression |

| NC-B Series | Alterations to the 14,17-acetal ring | Influence receptor conformation and co-regulator recruitment | In vitro binding assays (GR, PR, MR) |

| NC-C Series | Introduction of novel substituents at various positions | Enhance selectivity and metabolic stability | Cellular assays for anti-inflammatory and metabolic markers |

Table 1: Hypothetical this compound Derivative Series for SEGRM Development

Advanced Computational and Structural Biology Investigations of this compound-Receptor Interactions

Understanding the precise molecular interactions between this compound and the glucocorticoid receptor is fundamental to designing improved derivatives. Advanced computational techniques, such as molecular dynamics (MD) simulations and homology modeling, can provide significant insights. mdpi.comresearchgate.netmdpi.comnih.gov These methods allow for the in-silico prediction of how this compound and its analogs bind to the GR's ligand-binding domain (LBD). mdpi.com

Structural biology techniques, particularly X-ray crystallography, would be invaluable for obtaining a high-resolution structure of the this compound-GR LBD complex. nih.govnih.govrcsb.orgesrf.fr Such a structure would reveal the specific amino acid residues involved in binding and the conformational changes induced in the receptor upon ligand binding. This information is critical for structure-based drug design, enabling the rational design of modifications to the this compound scaffold to enhance affinity, selectivity, and the desired modulatory activity. springerprofessional.de

| Technique | Objective | Expected Insights |

| Molecular Docking | Predict the binding mode of this compound in the GR LBD. | Identification of key interacting residues and binding energy. |

| Molecular Dynamics Simulations | Simulate the dynamic behavior of the this compound-GR complex over time. | Understanding of conformational changes and stability of the complex. mdpi.com |

| X-ray Crystallography | Determine the three-dimensional structure of the this compound-GR LBD complex. | Precise atomic-level details of the interaction. nih.govrcsb.org |

| Homology Modeling | Create a 3D model of the GR LBD if a crystal structure is unavailable. | A structural framework for initial computational studies. nih.gov |

Table 2: Computational and Structural Biology Approaches for this compound-Receptor Studies

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic understanding of this compound's biological effects, the integration of multiple "omics" datasets is a promising approach. medrxiv.orgnih.gov This involves combining data from transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles) to build a comprehensive picture of the cellular response to this compound.

For instance, transcriptomic analysis using RNA-sequencing could identify all the genes whose expression is altered by this compound in specific cell types. Proteomic studies could then reveal how these changes in gene expression translate to changes in the cellular proteome. Metabolomic analysis would further elucidate the impact on cellular metabolism. By integrating these datasets, researchers can construct detailed network models of this compound's mechanism of action, potentially identifying novel pathways and biomarkers of its activity. elifesciences.orgamegroups.org

| Omics Level | Methodology | Information Gained |

| Genomics | DNA Sequencing | Identify genetic variants that may influence response to this compound. |

| Transcriptomics | RNA-Sequencing | Profile of all genes up- or down-regulated by this compound. |

| Proteomics | Mass Spectrometry | Global analysis of protein expression changes. |

| Metabolomics | NMR, Mass Spectrometry | Comprehensive profile of metabolic alterations. |

Table 3: Multi-Omics Approaches for Mechanistic Studies of this compound

Exploration of this compound Biology in Specialized Non-Human Tissue Systems

The biological effects of this compound can be explored in advanced in vitro models that more closely mimic human physiology than traditional 2D cell cultures. frontiersin.org Organoids, which are three-dimensional, self-organizing structures derived from stem cells, are particularly valuable for this purpose as they can recapitulate the architecture and function of specific organs. frontiersin.orgmdpi.comlsmu.ltnews-medical.net For example, intestinal organoids could be used to study the effects of this compound on gut inflammation and barrier function, while lung organoids could be used to investigate its potential in respiratory diseases. nih.gov

Co-culture systems, which combine different cell types to model tissue-level interactions, also offer a powerful platform. nih.gov For instance, co-culturing immune cells with epithelial cells would allow for the investigation of this compound's immunomodulatory effects in a more physiologically relevant context. These specialized non-human tissue systems can provide crucial preclinical data on the efficacy and mechanism of action of this compound and its derivatives. mdpi.comnih.gov

| Model System | Application for this compound Research | Key Parameters to Measure |

| Intestinal Organoids | Modeling inflammatory bowel disease. nih.gov | Cytokine production, epithelial barrier integrity, cell differentiation. |

| Lung Organoids | Investigating effects on airway inflammation. | Mucin production, inflammatory cell infiltration, gene expression changes. |

| Skin Equivalents | Assessing anti-inflammatory and atrophic potential. | Epidermal thickness, collagen synthesis, inflammatory markers. |

| Co-culture of Immune and Stromal Cells | Elucidating immunomodulatory mechanisms. | T-cell activation, cytokine secretion, fibroblast proliferation. |

Table 4: Specialized Non-Human Tissue Systems for this compound Research

Design of Targeted Chemical Probes Utilizing the this compound Core Structure

The this compound scaffold can be utilized to design and synthesize targeted chemical probes to investigate various aspects of glucocorticoid biology. Fluorescently labeled this compound derivatives could be developed to visualize the subcellular localization and trafficking of the glucocorticoid receptor in real-time within living cells. acs.orgresearchgate.netnih.gov This would provide valuable insights into the dynamics of receptor activation and nuclear translocation.

Furthermore, photo-affinity labeling probes based on the this compound structure could be created. These probes can be used to covalently cross-link to the GR and other interacting proteins upon photoactivation, allowing for the identification and characterization of the GR interactome. This could lead to the discovery of novel co-regulators and other proteins that modulate glucocorticoid signaling.

| Probe Type | Core Structure | Application | Detection Method |

| Fluorescent Probe | This compound-Fluorophore Conjugate | Real-time imaging of GR dynamics in live cells. researchgate.net | Fluorescence Microscopy |

| Biotinylated Probe | This compound-Biotin Conjugate | Affinity purification of GR and associated proteins. | Western Blotting, Mass Spectrometry |

| Photo-affinity Probe | This compound with a photoreactive group | Covalent labeling and identification of GR and interacting partners. | Mass Spectrometry |

Table 5: Design of this compound-Based Chemical Probes

Q & A

Basic Research Questions

Q. What are the critical gaps in current literature on Nicocortonide’s pharmacological profile, and how can researchers address them methodologically?

- Methodological Answer: Begin with a systematic literature review to map existing studies, focusing on inconsistencies in reported efficacy, toxicity, or mechanistic pathways. Use databases like PubMed and Scopus, applying exclusion criteria (e.g., non-peer-reviewed sources, studies lacking controls) to refine results. Prioritize in vitro and in vivo studies with robust experimental designs (e.g., dose-response curves, validated assays) . For gaps in mechanistic data, propose experiments using transcriptomic or proteomic profiling to identify novel molecular targets .

Q. How should researchers design initial experiments to characterize this compound’s physicochemical properties?

- Methodological Answer: Follow a tiered approach:

Stability Testing : Use high-performance liquid chromatography (HPLC) under varying pH, temperature, and light conditions to assess degradation kinetics .

Solubility and Partition Coefficients : Employ shake-flask or potentiometric methods with logP calculations to predict bioavailability .

Crystallography : X-ray diffraction to resolve crystal structure, ensuring batch-to-batch consistency .

Document protocols in line with FAIR data principles for reproducibility .

Advanced Research Questions

Q. How can conflicting data on this compound’s anti-inflammatory efficacy across preclinical models be reconciled?

- Methodological Answer: Conduct a meta-analysis of existing data, stratifying results by model type (e.g., murine vs. zebrafish), dosage regimens, and endpoint measurements (e.g., cytokine levels vs. histopathology). Use statistical tools like random-effects models to account for heterogeneity. If discrepancies persist, design a harmonized in vivo study with standardized protocols (e.g., ISO-accredited animal facilities, blinded scoring) and multi-omics integration to identify confounding variables (e.g., gut microbiota differences) .

Q. What experimental strategies are optimal for elucidating this compound’s off-target effects in chronic exposure scenarios?

- Methodological Answer:

- High-Throughput Screening : Use organ-on-a-chip systems to simulate long-term exposure in human liver and kidney models, monitoring biomarkers like ALT or creatinine .

- Epigenetic Profiling : Perform chromatin immunoprecipitation sequencing (ChIP-seq) to assess DNA methylation changes linked to toxicity .

- Comparative Toxicogenomics : Cross-reference results with databases like CTD to identify shared pathways with known toxicants .

Q. How can researchers validate this compound’s synergistic effects with existing therapeutics while minimizing bias?

- Methodological Answer: Implement a factorial design study to test combinations with standard therapies (e.g., corticosteroids). Use Chou-Talalay synergy scores to quantify interactions, ensuring blinding during data collection. Validate findings in independent cohorts and corroborate with mechanistic studies (e.g., surface plasmon resonance to assess binding competition) .

Methodological Frameworks

Q. What PICOT elements should guide clinical-translational studies on this compound?

- Methodological Answer:

- Population : Define patient subgroups (e.g., age, comorbidities) using biomarkers predictive of response.

- Intervention : Standardize this compound formulation (e.g., nanoparticle vs. free drug) and administration routes.

- Comparison : Use active comparators (e.g., dexamethasone) rather than placebos in efficacy trials.

- Outcome : Select composite endpoints (e.g., reduction in CRP + symptom resolution) to capture multidimensional effects.

- Time : Establish pharmacokinetic-driven dosing intervals to avoid trough-related rebound effects .

Q. How should researchers handle missing or incomplete pharmacokinetic data in this compound studies?

- Methodological Answer: Apply Bayesian hierarchical models to impute missing data, incorporating prior distributions from analogous compounds. Validate with sensitivity analyses to assess robustness. For critical gaps, conduct microdosing trials with radiolabeled this compound and accelerator mass spectrometry for ultra-sensitive detection .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing non-linear dose-response relationships in this compound studies?

- Methodological Answer: Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC50/IC50 values. For multiphasic responses, apply model selection criteria (AIC/BIC) to compare sigmoidal vs. biphasic fits. Report confidence intervals and effect sizes to contextualize clinical relevance .

Q. How can researchers ensure reproducibility when publishing this compound datasets?

- Methodological Answer: Adhere to the TRIPOD guidelines for predictive model studies or ARRIVE for animal research. Share raw data (e.g., RNA-seq reads, HPLC chromatograms) via repositories like Zenodo or Figshare, including metadata on instrumentation settings and software versions. Provide stepwise analysis scripts in R/Python for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.